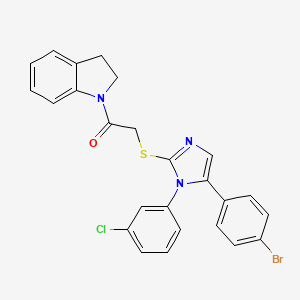
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H19BrClN3OS and its molecular weight is 524.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, a compound featuring an imidazole ring and various aromatic substituents, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
The molecular formula of the compound is C18H15BrClN3OS, with a molecular weight of approximately 436.8 g/mol. The structure incorporates a bromophenyl group, a chlorophenyl group, and an indole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrClN₃OS |
| Molecular Weight | 436.8 g/mol |
| CAS Number | 1226434-94-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromoaniline with 3-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to create the imidazole ring. The final step involves acylation with chloroacetyl chloride to yield the target compound .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of imidazole can inhibit the growth of various cancer cell lines, including:
- Human Colorectal Carcinoma (HCT-116)
- Human Breast Adenocarcinoma (MCF-7)
- Human Liver Carcinoma (HepG2)
- Human Lung Carcinoma (A549)
For instance, related compounds showed IC50 values as low as 6.1 μM against HepG2 cells, significantly outperforming standard treatments like doxorubicin .
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, affecting enzymatic activity crucial for cancer cell proliferation.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins .
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with these compounds can lead to cell cycle arrest at specific phases, preventing further cell division .
Antimicrobial Activity
In addition to anticancer properties, imidazole derivatives have demonstrated antimicrobial activity against various pathogens. For example, compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Case Studies
Several studies have highlighted the biological efficacy of imidazole derivatives:
- Study on Antitumor Activity : A recent study synthesized multiple imidazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds were characterized using spectroscopic techniques and exhibited promising results in inhibiting tumor growth .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of imidazole derivatives, reporting effective inhibition against E. coli and Staphylococcus aureus strains .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClN3OS/c26-19-10-8-18(9-11-19)23-15-28-25(30(23)21-6-3-5-20(27)14-21)32-16-24(31)29-13-12-17-4-1-2-7-22(17)29/h1-11,14-15H,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMOVXTXRTWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














